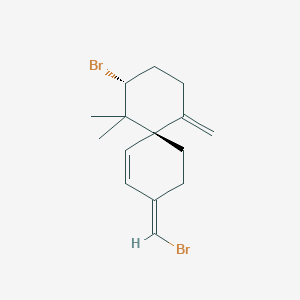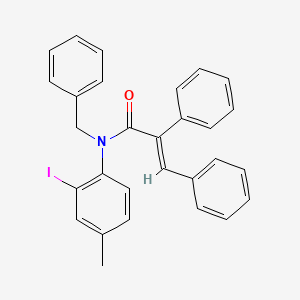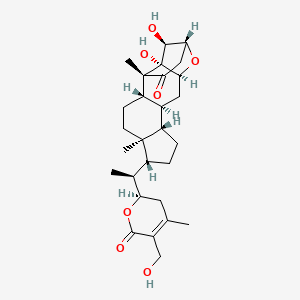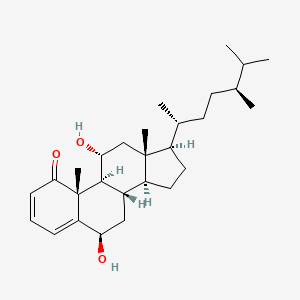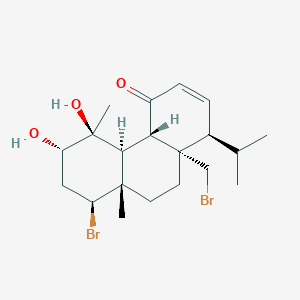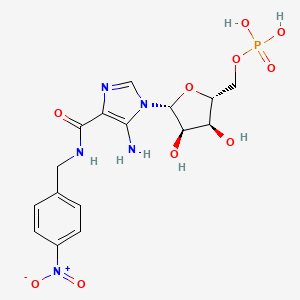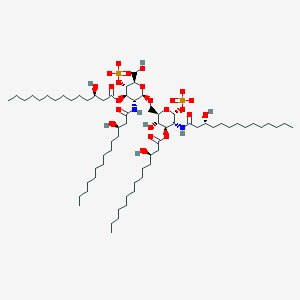
lipid IVA(4-)
カタログ番号 B1245049
分子量: 1401.7 g/mol
InChIキー: KVJWZTLXIROHIL-QDORLFPLSA-J
注意: 研究専用です。人間または獣医用ではありません。
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lipid IVA(4-) is tetraanion of lipid IVA. It is a conjugate base of a lipid IVA.
科学的研究の応用
Recognition and Plasma Clearance
- Endotoxin Recognition and Clearance : Lipid IVA plays a crucial role in the recognition and clearance of endotoxin in animals, mediated by macrophage scavenger receptors. This process is vital for detoxifying endotoxins (Hampton et al., 1991).
Aggregation Behavior
- Aggregation in Aqueous Solutions : The aggregation behavior of lipid IVA in buffer solutions at physiological pH has been studied. Sonication produces stable vesicles, indicating potential for targeted delivery systems (Hofer et al., 1991).
Lipid A Precursors
- Structural Characterization of Precursors : Lipid IVA has been identified as a precursor in the biosynthesis of lipid A, crucial for understanding the structural diversity and functional roles of lipid A variants (Raetz et al., 1985).
Cellular Binding and Interaction
- Cellular Binding Sites : Studies on lipid A binding sites in macrophage cell membranes have provided insights into the cellular interactions and mechanisms of action of lipid A and its precursors like lipid IVA (Hampton et al., 1988).
Phospholipase A2 Enzymes in Cancer
- Role in Cancer : Research has shown that phospholipase A2 enzymes, which regulate biologically active fatty acids and lysophospholipids, have emerging roles in cancer. This implicates lipid IVA in the broader context of lipid-mediated cellular processes in cancer (Scott et al., 2010).
TLR4/MD-2 Receptor Complexes
- Immune Response Activation : Lipid IVA has been studied for its role in activating the innate immune response via the TLR4/MD-2 receptor complex, displaying species-specific activities. This is crucial for understanding the molecular mechanisms of immune recognition (Scior et al., 2013).
Biosynthesis in Bacteria
- Lipopolysaccharide Biosynthesis : Research on the biosynthesis of lipopolysaccharide in Escherichia coli highlights the role of lipid IVA as a key intermediate, contributing to our understanding of bacterial cell wall components (Brożek et al., 1989).
Species-Specific Recognition
- MD-2/TLR4 Receptor Complex : Studies have explored the molecular mechanism of species-specific recognition of lipid A and lipid IVA by the MD-2/TLR4 receptor complex, contributing to our knowledge of immune system variation across species (Oblak & Jerala, 2015).
Endotoxic Effects and Antagonism
- Antagonistic Effects on Monocytes : Research has shown that lipid IVA can antagonize the effects of endotoxins on human monocytes, providing a potential avenue for therapeutic interventions in septicemia (Golenbock et al., 1991).
Role in Hepatic Fibrosis
- Hepatic Fibrosis Progression : The group IVA phospholipase A2 enzyme, related to the arachidonic acid pathway, plays a role in the progression of hepatic fibrosis. This suggests a link between lipid IVA and liver diseases (Ishihara et al., 2012).
特性
製品名 |
lipid IVA(4-) |
|---|---|
分子式 |
C68H126N2O23P2-4 |
分子量 |
1401.7 g/mol |
IUPAC名 |
[(2R,3R,4R,5S,6R)-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C68H130N2O23P2/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(90-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)56(89-68(61)93-95(84,85)86)50-87-67-62(70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2)66(64(55(49-71)88-67)92-94(81,82)83)91-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4/h51-56,61-68,71-75,80H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,81,82,83)(H2,84,85,86)/p-4/t51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-/m1/s1 |
InChIキー |
KVJWZTLXIROHIL-QDORLFPLSA-J |
異性体SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
正規SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)CO)OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー



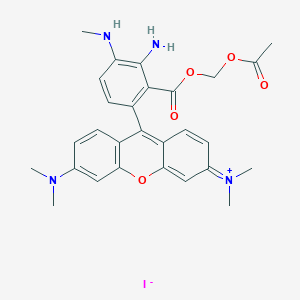
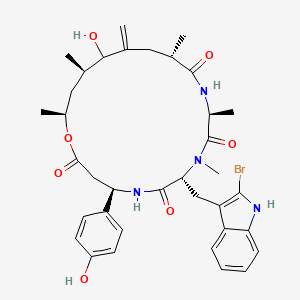
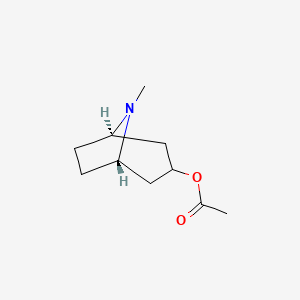
![5-[(1S)-1-[(1S,4S,4aR,6R,8aS)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B1244970.png)
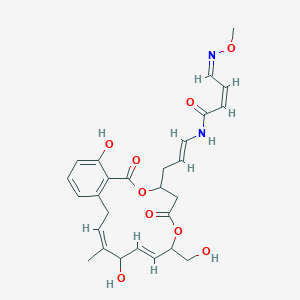
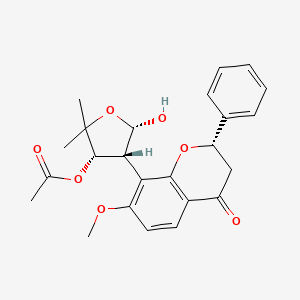
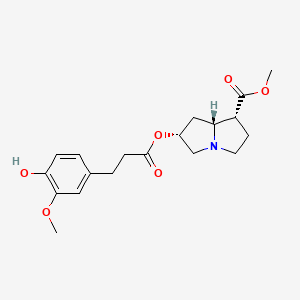
![3-[[(12E,14E,22E)-17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1244976.png)
